Cas no 1600874-63-2 (1-(Iodomethyl)-1-methoxycyclohexane)
1-(Iodomethyl)-1-methoxycyclohexane Chemical and Physical Properties
Names and Identifiers
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- EN300-1132733
- 1-(Iodomethyl)-1-methoxycyclohexane
- 1600874-63-2
- Cyclohexane, 1-(iodomethyl)-1-methoxy-
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- Inchi: 1S/C8H15IO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3
- InChI Key: DTWRTYOJSDBDOG-UHFFFAOYSA-N
- SMILES: ICC1(CCCCC1)OC
Computed Properties
- Exact Mass: 254.01676g/mol
- Monoisotopic Mass: 254.01676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.50±0.1 g/cm3(Predicted)
- Boiling Point: 240.5±13.0 °C(Predicted)
1-(Iodomethyl)-1-methoxycyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132733-0.05g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1132733-0.1g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1132733-0.25g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1132733-0.5g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1132733-1.0g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 1g |
$884.0 | 2023-06-09 | ||
| Enamine | EN300-1132733-2.5g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1132733-5.0g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 5g |
$2566.0 | 2023-06-09 | ||
| Enamine | EN300-1132733-10.0g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 10g |
$3807.0 | 2023-06-09 | ||
| Enamine | EN300-1132733-1g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1132733-5g |
1-(iodomethyl)-1-methoxycyclohexane |
1600874-63-2 | 95% | 5g |
$2443.0 | 2023-10-26 |
1-(Iodomethyl)-1-methoxycyclohexane Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-(Iodomethyl)-1-methoxycyclohexane
Introduction to 1-(Iodomethyl)-1-methoxycyclohexane (CAS No. 1600874-63-2)
1-(Iodomethyl)-1-methoxycyclohexane, identified by its Chemical Abstracts Service (CAS) number 1600874-63-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a cyclohexane ring substituted with both an iodomethyl group and a methoxy group, has garnered attention due to its versatile reactivity and potential applications in the development of novel chemical entities.
The structural framework of 1-(Iodomethyl)-1-methoxycyclohexane consists of a six-membered aromatic ring, which is a common motif in many biologically active molecules. The presence of the iodomethyl group (–CH₂I) at the 1-position enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex organic molecules, including pharmaceuticals and agrochemicals.
Furthermore, the methoxy group (–OCH₃) at the same position introduces another layer of functionality, allowing for further derivatization and modification. The combination of these two substituents makes 1-(Iodomethyl)-1-methoxycyclohexane a valuable building block for chemists working in drug discovery and material science.
In recent years, there has been a surge in research focused on developing efficient synthetic routes to heterocyclic compounds, which are prevalent in many therapeutic agents. The cyclohexane derivative 1-(Iodomethyl)-1-methoxycyclohexane has been explored as a precursor in the synthesis of various nitrogen-containing heterocycles. For instance, it can be used to prepare pyrrolidines and piperidines through nucleophilic substitution reactions, which are key steps in constructing pharmacophores found in antiviral and anti-inflammatory drugs.
One of the most compelling aspects of 1-(Iodomethyl)-1-methoxycyclohexane is its role in facilitating late-stage functionalization. This property is particularly useful in medicinal chemistry, where precise control over molecular structure is essential for optimizing biological activity. By serving as a versatile intermediate, this compound enables chemists to introduce diverse functional groups at specific positions within a molecule, thereby tailoring its pharmacological properties.
Recent advancements in flow chemistry have also highlighted the potential of 1-(Iodomethyl)-1-methoxycyclohexane as a key reagent in continuous manufacturing processes. Flow chemistry offers several advantages over traditional batch processing, including improved scalability, better reproducibility, and reduced solvent consumption. The use of 1-(Iodomethyl)-1-methoxycyclohexane in flow systems has been demonstrated to enhance reaction efficiency and yield, making it an attractive option for industrial applications.
The compound's utility extends beyond pharmaceuticals into materials science. For example, it has been investigated as a precursor for synthesizing polymers with unique properties. The iodomethyl group can participate in polymerization reactions, leading to the formation of cross-linked networks or block copolymers. These materials exhibit enhanced mechanical strength and thermal stability, making them suitable for applications such as coatings and adhesives.
In conclusion, 1-(Iodomethyl)-1-methoxycyclohexane (CAS No. 1600874-63-2) is a multifaceted compound with broad applications across organic synthesis and material science. Its structural features make it an ideal candidate for constructing complex molecules through cross-coupling reactions and heterocycle formation. As research continues to evolve, the importance of this compound is likely to grow, driving further innovation in drug discovery and advanced materials development.
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